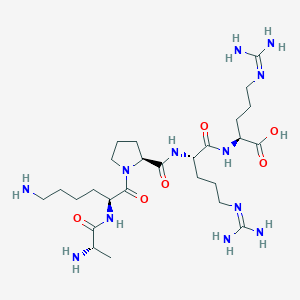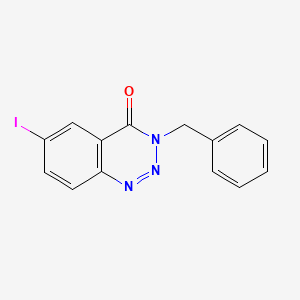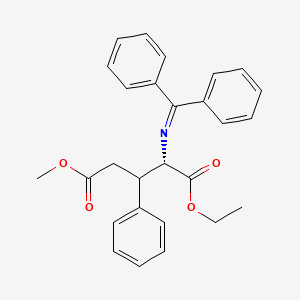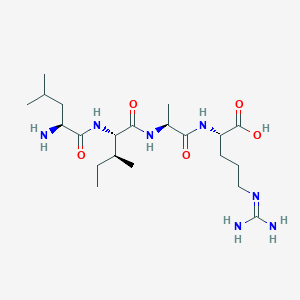
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of the amino acids leucine, isoleucine, alanine, and ornithine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of peptides may involve large-scale SPPS or LPPS, with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or other chemical reagents.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
Peptides like L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine are studied for their potential roles in:
Chemistry: As building blocks for more complex molecules.
Biology: As signaling molecules or components of larger proteins.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials or as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific structure and target. They may interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved can vary widely.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-isoleucyl-L-alanyl-L-ornithine: A similar peptide without the diaminomethylidene group.
L-Leucyl-L-isoleucyl-L-alanyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
L-Leucyl-L-isoleucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine may have unique properties due to the presence of the diaminomethylidene group, which could affect its biological activity and interactions.
Propiedades
Número CAS |
650600-98-9 |
|---|---|
Fórmula molecular |
C21H41N7O5 |
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H41N7O5/c1-6-12(4)16(28-18(30)14(22)10-11(2)3)19(31)26-13(5)17(29)27-15(20(32)33)8-7-9-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)(H4,23,24,25)/t12-,13-,14-,15-,16-/m0/s1 |
Clave InChI |
UHCQUYHTQONREX-QXKUPLGCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
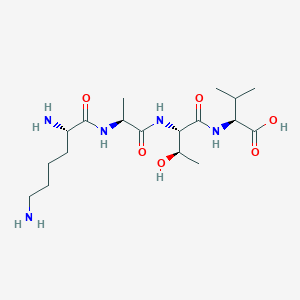
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)

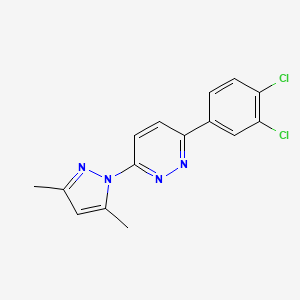
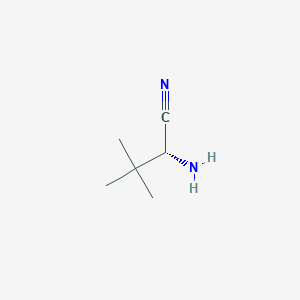
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)
